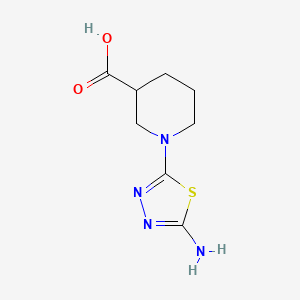

1-(5-Amino-1,3,4-thiadiazol-2-yl)piperidine-3-carboxylic acid

Übersicht

Beschreibung

“1-(5-Amino-1,3,4-thiadiazol-2-yl)piperidine-3-carboxylic acid” is a chemical compound with the molecular formula C8H12N4O2S and a molecular weight of 228.27 .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, novel 2-((5-amino-1,3,4-thiadiazol-2-yl)thio)-N-arylacetamide derivatives were synthesized efficiently in three steps from amines, 2-chloroacetyl chloride, hydrazinecarbothioamide, and carbon disulfide .Molecular Structure Analysis

The molecular structure of similar compounds has been studied using various techniques. For example, molecular docking simulations were performed using AutoDock4 by docking all synthesized compounds and standard inhibitors into the crystal structure of Jack bean urease .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, the antibacterial activity of a compound was found to be greater than that of the positive control, indicating potential use in preventing microbial transmission .Physical and Chemical Properties Analysis

The predicted boiling point of “this compound” is 478.5±55.0 °C, and its predicted density is 1.500±0.06 g/cm3 . The predicted pKa is 4.15±0.20 .Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activity

1-(5-Amino-1,3,4-thiadiazol-2-yl)piperidine-3-carboxylic acid and its derivatives are primarily used in the synthesis of various compounds with potential biological activities. The compound has been a base for synthesizing heterocyclic compounds like 2-mercapto-1,3,4-triazoles and 2-amino-1,3,4-thiadiazoles. These compounds exhibit high potential for biological activity, indicating their usefulness in medical and biochemical research (Petkevich et al., 2021).

Antimicrobial and Antitumor Applications

The derivatives of this compound have been evaluated for antimicrobial and antitumor activities. For instance, certain derivatives have shown promising results in screenings for cytotoxicity and antioxidant activities, suggesting their potential in developing new therapeutic agents (Hamama et al., 2013).

Role in Synthesis of Non-Ionic Surfactants

This compound has also been used in the synthesis of non-ionic surfactants. Such surfactants were synthesized from derivatives including Thiadiazolyl Piperidine and evaluated for their physico-chemical, surface properties, and biodegradability. This indicates its role in the development of industrially relevant compounds with potential applications in various sectors (Abdelmajeid et al., 2017).

Development of Insecticides

Additionally, derivatives of this compound have been explored as a new class of insecticides, specifically targeting sap-feeding insect pests. The structure-activity relationship studies of these derivatives have led to the development of effective insecticidal molecules (Eckelbarger et al., 2017).

Wirkmechanismus

Target of Action

The primary target of 1-(5-Amino-1,3,4-thiadiazol-2-yl)piperidine-3-carboxylic acid is the GABA A receptors . These receptors are ionotropic and facilitate the entry of chloride ions into the cells . Another potential target is the heat shock protein 90 (Hsp90) , which displays chaperone activity and controls the folding of numerous proteins .

Mode of Action

this compound interacts with its targets by binding to the GABA A receptors . This binding facilitates the entry of chloride ions into the cells , which prevents neurons from firing in the brain . When interacting with Hsp90, the compound blocks its activity , leading to the degradation of several oncoproteins .

Biochemical Pathways

The compound affects the GABAergic pathway . By facilitating the entry of chloride ions into the cells, it increases the inhibitory effects of GABA, thereby preventing neurons from firing . The compound’s interaction with Hsp90 affects the protein folding pathway , leading to the degradation of several oncoproteins .

Pharmacokinetics

The liposolubility of the sulfur atom in this compound has a positive effect on its pharmacokinetic properties . This liposolubility allows the compound to easily cross through cell membranes , which could potentially enhance its bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action include the prevention of neuronal firing in the brain and the degradation of several oncoproteins . These effects could potentially contribute to its anticonvulsant and anticancer activities .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound should be avoided from release to the environment . Additionally, when heated to decomposition, it emits very toxic fumes , indicating that temperature could influence its stability and efficacy.

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

1-(5-Amino-1,3,4-thiadiazol-2-yl)piperidine-3-carboxylic acid plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. The thiadiazole ring in this compound is known to interact with enzymes such as carbonic anhydrase, glutaminase, and lipoxygenase . These interactions often involve the formation of hydrogen bonds and hydrophobic interactions, which can lead to enzyme inhibition or activation. For example, the interaction with carbonic anhydrase can inhibit its activity, leading to potential therapeutic applications in conditions like glaucoma and epilepsy .

Cellular Effects

This compound has been shown to influence various cellular processes. In cancer cells, this compound can induce apoptosis and inhibit cell proliferation by affecting cell signaling pathways such as the VEGFR-2 pathway . Additionally, it can alter gene expression and cellular metabolism, leading to changes in the production of key metabolic intermediates. For instance, in HeLa cancer cells, this compound has been observed to block the cell cycle at the sub-G1 phase, thereby preventing cell division .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with various biomolecules. This compound can bind to the active sites of enzymes, leading to their inhibition or activation. For example, its interaction with carbonic anhydrase involves the formation of hydrogen bonds with the enzyme’s active site residues, resulting in enzyme inhibition . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell proliferation and apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions such as high temperatures and acidic or basic environments . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can exhibit therapeutic effects such as enzyme inhibition and anticancer activity without significant toxicity . At high doses, it can cause adverse effects, including toxicity and damage to vital organs . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating the importance of optimizing dosage for therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as carbonic anhydrase and glutaminase, affecting metabolic flux and the levels of key metabolites . For instance, its inhibition of carbonic anhydrase can lead to reduced production of bicarbonate ions, impacting cellular pH regulation and metabolic processes . Additionally, this compound can influence the synthesis and degradation of other biomolecules, further modulating metabolic pathways .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate its localization to specific cellular compartments, where it can exert its biological effects. For example, binding to transporters such as organic anion transporters can enhance its uptake into cells, while interactions with binding proteins can influence its distribution within tissues .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, it may localize to the mitochondria, where it can affect mitochondrial function and energy metabolism . Additionally, its presence in the nucleus can influence gene expression by interacting with nuclear proteins and transcription factors .

Eigenschaften

IUPAC Name |

1-(5-amino-1,3,4-thiadiazol-2-yl)piperidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N4O2S/c9-7-10-11-8(15-7)12-3-1-2-5(4-12)6(13)14/h5H,1-4H2,(H2,9,10)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTQKSJDOQVCEJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C2=NN=C(S2)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.